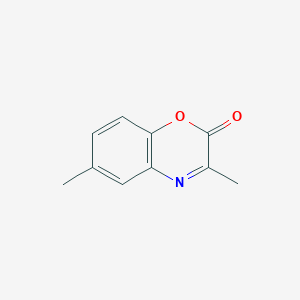

3,6-Dimethyl-1,4-benzoxazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62103-85-9 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3,6-dimethyl-1,4-benzoxazin-2-one |

InChI |

InChI=1S/C10H9NO2/c1-6-3-4-9-8(5-6)11-7(2)10(12)13-9/h3-5H,1-2H3 |

InChI Key |

XTQXKSVXYXZZQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=N2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dimethyl 1,4 Benzoxazin 2 One and Analogous Structures

Classic and Established Synthetic Routes

Mannich-Type Condensation Approaches

The Mannich reaction is a cornerstone in the synthesis of benzoxazine (B1645224) derivatives. This one-pot, three-component condensation typically involves a phenolic derivative, formaldehyde, and a primary amine. mdpi.comasianpubs.orgresearchgate.net This method is valued for its efficiency and the ability to construct the benzoxazine ring in a single step. asianpubs.orgresearchgate.net

In a typical procedure, a phenol (B47542), paraformaldehyde, and a primary amine are reacted in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), often with heating. mdpi.com The reaction proceeds through the formation of an initial adduct between the amine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich aromatic ring of the phenol. Subsequent intramolecular cyclization and dehydration lead to the formation of the oxazine (B8389632) ring. The versatility of this method allows for the synthesis of a wide array of benzoxazine monomers by varying the phenol and amine components. mdpi.com

| Reactants | Conditions | Product | Reference |

| 2,4-ditert-butyl phenol, formaldehyde, various amines | One-pot synthesis | Substituted benzoxazines | asianpubs.org |

| Arbutin, paraformaldehyde, 3-(2-aminoethylamino) propyltrimethoxysilane | DMSO, 110°C, 8h | Arbutin-derived benzoxazine monomer | mdpi.com |

| Arbutin, paraformaldehyde, furfurylamine (B118560) | DMSO, 120°C, 6h | Arbutin-furfurylamine-based benzoxazine monomer | mdpi.com |

Cyclization Reactions involving Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds, including 1,4-benzoxazin-2-ones. mdpi.com A common approach involves the N-acylation of anthranilic acid followed by intramolecular cyclization. nih.gov For instance, reacting anthranilic acid with an appropriate acyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding N-acylanthranilic acid intermediate. nih.govrsc.org This intermediate can then be cyclized using a dehydrating agent such as acetic anhydride (B1165640) to form the benzoxazinone (B8607429) ring. nih.gov

More recent methods have explored alternative cyclizing agents to avoid the use of restricted chemicals like acetic anhydride. One such method employs a mixture of cyanuric chloride and dimethylformamide (DMF) to facilitate the cyclization at room temperature. nih.gov Transition-metal-free approaches have also been developed, such as the iodine-catalyzed oxidative cascade reaction between anthranilic acids and aldehydes. nih.gov

| Reactants | Conditions | Product | Reference |

| Anthranilic acid, benzoyl chloride (2 mol.) | Pyridine | 2-phenyl-4H-3,1-benzoxazin-4-one | rsc.org |

| N-acylated anthranilic acid | Cyanuric chloride/DMF | 2-substituted 4H-3,1-benzoxazin-4-one derivatives | nih.gov |

| Anthranilic acids, aldehydes | I2-catalyzed, oxone | 2-arylbenzoxazin-4-ones | nih.gov |

| 2-Aminophenols, dimethyl acetylenedicarboxylate | Spatula mixing, 2-5 min | 1,4-Benzoxazinone derivatives | nih.gov |

Reductive Cyclization Protocols

Reductive cyclization is another effective strategy for the synthesis of 1,4-benzoxazin-3(4H)-ones. This method typically involves the reduction of a nitro group positioned ortho to an ether linkage containing a latent carbonyl function, followed by spontaneous intramolecular cyclization. A notable example is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts. fao.org In this process, the nitro group is reduced to an amino group using reagents like iron powder in acetic acid. The newly formed amino group then attacks the adjacent nitrile or ester group, leading to the formation of the heterocyclic ring. This method is advantageous due to its compatibility with various functional groups and often results in good to excellent yields. fao.org

Chemoenzymatic strategies have also employed reductive cyclization. For instance, the bioreduction of 1-(2-nitrophenoxy)propan-2-ones using alcohol dehydrogenases can produce enantiopure alcohols, which are key intermediates. Subsequent chemical steps, including the reduction of the nitro group, lead to the formation of chiral 3-methyl-3,4-dihydro-2H-benzo[b] nih.govfao.orgoxazines. nih.gov

Ring Closure Reactions via Haloacyl Chlorides

The use of haloacyl chlorides provides a direct route to the 1,4-benzoxazin-2-one skeleton. This method generally involves the reaction of a 2-aminophenol (B121084) with a haloacetyl chloride, such as chloroacetyl chloride or bromoacetyl chloride. The initial step is the N-acylation of the aminophenol. The resulting N-(haloacyl)aminophenol then undergoes an intramolecular Williamson ether synthesis, where the phenolic hydroxyl group displaces the halide to form the oxazine ring. This cyclization is typically promoted by a base.

A related and efficient one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines starts from commercially available 2-aminophenols. The process involves a base-mediated regioselective O-alkylation with 2-bromoalkanoates, followed by an intramolecular amidation reaction under microwave heating to yield the desired products in good yields. organic-chemistry.org

Catalytic Synthesis Protocols

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazinones, offering novel reaction pathways and improved efficiency. Various metals, including copper, palladium, and rhodium, have been utilized to catalyze key bond-forming steps.

Copper-catalyzed reactions are particularly prevalent. For example, an efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3(4H)-ones. organic-chemistry.org Another copper-catalyzed approach involves the intramolecular C-N cyclization of intermediates derived from the ring-opening of activated aziridines with 2-halophenols. nih.govorganic-chemistry.org This method is highly enantio- and diastereospecific. nih.govorganic-chemistry.org

Rhodium(III)-catalyzed reactions have also been developed for the synthesis of benzoxazin-4-ones. These include cascade dehydrative annulation and diamidation followed by intramolecular cyclization of N-iminopyridinium ylides and dioxazolones. nih.gov Furthermore, iron, copper, silver, and ruthenium catalysts have been employed in the oxidative C-H bond functionalization of 1,4-benzoxazinones, allowing for the introduction of various substituents at the C3 position. researchgate.net

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Copper | Ligand-free cascade reaction | Substituted chloroacetamides, 2-halophenols | 2H-1,4-benzoxazin-3-(4H)-ones | organic-chemistry.org |

| Copper(I) | Intramolecular C-N cyclization | Activated aziridines, 2-halophenols | 3,4-dihydro-1,4-benzoxazine derivatives | nih.govorganic-chemistry.org |

| Rhodium(III) | Cascade dehydrative annulation | Anthranil, carboxylic acid | 2-arylated benzoxazinones | nih.gov |

| Iron, Copper, Silver, Ruthenium | Oxidative C-H bond functionalization | 1,4-benzoxazinones, indoles, phosphites, etc. | C3-functionalized 1,4-benzoxazinones | researchgate.net |

Non-Transition Metal Catalysis (e.g., Selenium-Catalyzed Reductive Carbonylation)

An efficient and phosgene-free approach for the preparation of 1,4-dihydro-2H-3,1-benzoxazin-2-one involves the selenium-catalyzed oxidative carbonylation of 2-aminobenzyl alcohol. This method utilizes carbon monoxide as the carbonylation agent and oxygen as the oxidant, with the non-metal selenium acting as a recyclable catalyst. The reaction proceeds efficiently in a single pot in the presence of triethylamine. Another selenium-catalyzed method involves the reductive carbonylation of o-nitrophenol derivatives with carbon monoxide to produce benzoxazolinones. researchgate.net These selenium-catalyzed reactions offer an economical and environmentally friendly alternative to some transition metal-catalyzed processes.

Table 4: Selenium-Catalyzed Synthesis of Benzoxazinone Derivatives

| Starting Material | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminobenzyl alcohol | Selenium, Triethylamine, O₂ | 1,4-Dihydro-2H-3,1-benzoxazin-2-one | Phosgene-free, recyclable catalyst | |

| o-Nitrophenol | Selenium, CO, Base | Benzoxazolinone | Reductive carbonylation | researchgate.net |

Asymmetric Synthesis via [4+2] Cycloaddition

The asymmetric synthesis of chiral 1,4-benzoxazin-2-one derivatives is crucial for the development of enantiomerically pure pharmaceuticals. [4+2] cycloaddition reactions have emerged as a powerful tool for this purpose.

Organocatalytic [4+2] cycloaddition reactions have been successfully employed. For example, a novel approach to synthesize chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds involves the organocatalytic [4+2] cycloaddition of methyleneindolinones with a γ-aminooxy-α,β-unsaturated ester, producing the desired products in excellent diastereoselectivity and good enantioselectivity. nih.gov

Transition metal-catalyzed asymmetric [4+2] cycloadditions have also been developed. Palladium-catalyzed asymmetric [4+2] cycloaddition of vinyl benzoxazinones with various partners allows access to chiral tetrahydroquinolines and other complex heterocyclic systems. researchgate.netresearchgate.net For instance, the reaction of vinyl benzoxazinanones with pyrazolone (B3327878) 4,5-diones using a palladium catalyst and a chiral ligand can produce chiral spiro derivatives of benzoxazine compounds in high enantiomeric excess. researchgate.net Chemoenzymatic strategies have also been developed for the asymmetric synthesis of a wide range of 3-methyl-3,4-dihydro-2H-benzo[b] thieme-connect.comresearchgate.netoxazines. nih.gov An iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones has also been reported to produce chiral 2-substituted 1,4-benzoxazin-3-ones with excellent yields and enantioselectivities. sci-hub.se

Table 5: Asymmetric Synthesis of Benzoxazinone Analogs via [4+2] Cycloaddition

| Reaction Type | Dienophile/Diene | Catalyst/Reagent | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Organocatalytic [4+2] Cycloaddition | Methyleneindolinones, γ-Aminooxy-α,β-unsaturated ester | Organocatalyst | Chiral 1,2-oxazinane spirocyclic scaffolds | Excellent dr, good ee | nih.gov |

| Palladium-Catalyzed Asymmetric [4+2] Cycloaddition | Vinyl benzoxazinanones, Pyrazolone 4,5-diones | Pd catalyst, Chiral ligand | Chiral spiro benzoxazine derivatives | Up to 96% ee | researchgate.net |

| Iridium-Catalyzed Asymmetric Hydrogenation | 2-Alkylidene 1,4-benzoxazin-3-ones | Ir-iPr-BiphPHOX | Chiral 2-substituted 1,4-benzoxazin-3-ones | Up to 99% ee | sci-hub.se |

Multicomponent and Cascade Reactions

Multicomponent and cascade reactions represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation, thereby minimizing waste and improving atom economy.

Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. youtube.com These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is often an alkyne or an alkene. youtube.com In the context of benzoxazinone synthesis, zwitterionic species derived from vinyl- and alkynyl-substituted benzoxazinones can be employed in asymmetric [4+1], [4+2], and [4+3] dipolar cycloaddition reactions to generate various aza-heterocycles. nih.gov While direct synthesis of the 1,4-benzoxazin-2-one ring via a standard 1,3-dipolar cycloaddition is less common, the strategy is pivotal in functionalizing the pre-formed benzoxazinone scaffold. For instance, the reaction of 1,2,4-triazinium ylides with electron-poor dipolarophiles provides a single-step route to polysubstituted pyrrolo[2,1-f] rsc.orgnih.govresearchgate.nettriazines. nih.gov

Cascade Annulations and Isocyanide Insertions

Cascade annulation reactions provide a direct and efficient means to construct the 1,4-benzoxazine framework. A notable example involves the yttrium(III) triflate-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols. rsc.orgrsc.org This method proceeds through a ring-opening of the benzoxazole (B165842) followed by a regioselective ring-closure to afford a variety of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields. rsc.orgrsc.org Mechanistic studies suggest the involvement of an SN1-type nucleophilic substitution of the benzoxazole with a propargyl cation. rsc.orgrsc.org

Isocyanides have also been utilized as C1 building blocks in the synthesis of benzoxazinone derivatives. For example, the reaction of ortho-lithiophenyl isocyanides with aldehydes and ketones can lead to 4H-3,1-benzoxazines. researchgate.net Furthermore, a palladium-catalyzed oxidative coupling of anthranilic acids and isocyanides has been developed to access medicinally relevant 2-aminobenzoxazinones. researchgate.net

Tandem Reaction Sequences

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer an elegant approach to 1,4-benzoxazine derivatives. One such strategy is the tandem oxidation-inverse electron demand Diels-Alder reaction of o-aminophenol derivatives and enamines. nih.gov This reaction, mediated by manganese dioxide, furnishes highly substituted 1,4-benzoxazine cycloadducts at room temperature with complete regiochemical control. nih.gov

Another innovative one-pot tandem reaction for synthesizing 1,4-benzoxazine derivatives proceeds under transition-metal-free conditions using ethanol as a solvent, demonstrating broad substrate scope and functional group tolerance. rsc.org Additionally, a biochemo-multienzyme cascade reaction using lipase (B570770) M and tyrosinase has been employed for the one-pot synthesis of tricyclic 1,4-benzoxazine and 1,5-benzoxazepine derivatives. nih.govacs.org This process involves tyrosinase-mediated ortho-hydroxylation, followed by a 1,6-Michael addition and tandem intramolecular ring closure. nih.govacs.org

Emerging Synthetic Approaches

Continuous innovation in synthetic methodology has led to the development of novel and powerful strategies for accessing the 1,4-benzoxazin-2-one core.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has proven effective for the synthesis of substituted 1,4-benzoxazinones. wikipedia.orgumich.edu In a typical procedure, the treatment of an N-substituted 2-chloroacetamide (B119443) with a substituted 2-chlorophenol (B165306) in the presence of a base like cesium carbonate in a solvent such as DMF leads to the desired 1,4-benzoxazinone in excellent yields. researchgate.netumich.edu The reaction mechanism is believed to proceed through a tandem coupling/Smiles rearrangement/cyclization process. researchgate.net This method is advantageous due to its efficiency and the use of readily available starting materials. A visible-light-mediated radical version of the Truce-Smiles rearrangement has also been reported, expanding the scope and applicability of this transformation under mild conditions. youtube.com

Cross-Dehydrogenative-Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a sustainable and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds. wikipedia.orgrsc.org This approach avoids the need for pre-functionalization of substrates, a key advantage in green chemistry. wikipedia.orglibretexts.org Iron-catalyzed CDC reactions have been successfully applied to the synthesis of various heterocyclic compounds. nih.gov For instance, the direct CDC reaction between quinazolines and 1,4-dioxane, catalyzed by silver and potassium persulfate in an aqueous medium, provides a route to substituted quinazoline (B50416) hybrids. rsc.org While a direct application to 3,6-dimethyl-1,4-benzoxazin-2-one is not explicitly detailed in the provided context, the principles of CDC offer a promising avenue for future synthetic explorations in this area by coupling appropriate precursors.

Green Chemistry Approaches in Synthesis

The synthesis of this compound and related benzoxazinone structures has increasingly benefited from the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions

Solvent-free synthesis, or solid-state reaction, represents a significant advancement in green chemistry, mitigating the environmental and health hazards associated with volatile organic solvents. One-pot, multicomponent synthetic strategies are particularly amenable to solvent-free conditions. For instance, the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] rsc.orgmdpi.comoxazine-3-ones, a related class of compounds, has been achieved under solvent-free conditions using iron(III) phosphate (B84403) as a catalyst. acs.org To overcome the drawbacks of high temperatures and potential oligomer formation in traditional benzoxazine synthesis, solventless methods have been developed under melt conditions. researchgate.net

Another green alternative to traditional organic solvents is the use of deep eutectic solvents (DES). An efficient, catalyst-free, and base-free synthesis of 2H-benzo[b] rsc.orgresearchgate.netoxazin-3(4H)-one compounds has been developed using a DES composed of choline (B1196258) chloride and urea (B33335) at room temperature. arkat-usa.org This method demonstrates high tolerance for various functional groups and proceeds via a one-pot chemoselective reaction between 2-aminophenols and 2-bromoalkanoates. arkat-usa.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. arkat-usa.orgbeilstein-journals.org This technique has been successfully applied to the synthesis of various benzoxazine derivatives.

A library of 3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazines has been synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using microwave irradiation. arkat-usa.org This method not only reduced reaction times but also improved yields and simplified the work-up process. arkat-usa.org Similarly, the synthesis of 2,2'-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives was efficiently achieved using a mixture of cyanuric chloride and N,N-dimethylformamide in a microwave-assisted reaction, demonstrating excellent yields and significant rate enhancement. nih.gov

Further research has shown the regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates under microwave heating. organic-chemistry.org The process involves a base-mediated O-alkylation followed by an intramolecular amidation to furnish the desired products in good yields. organic-chemistry.org The benefits of MAOS extend to creating libraries of compounds for biological screening, as demonstrated in the synthesis of novel rsc.orgresearchgate.netoxazine derivatives tested for antibacterial and antioxidant activities. arkat-usa.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Advantage of MAOS | Reference |

| One-pot multicomponent | Substituted 2-aminophenols, benzaldehydes, phenacyl bromides | Cs₂CO₃ / Microwave | 3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazines | Reduced time, improved yield & purity | arkat-usa.org |

| Cyclization | N-(2-hydroxyaryl)amides and dialkyl acetylenedicarboxylates | No catalyst / Microwave | 2,3-disubstituted 1,4-benzoxazin-2-ones | High yields, short reaction times | |

| One-pot synthesis | 2-aminophenols and 2-bromoalkanoates | Base-mediated / Microwave | 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines | Good yields, regioselective | organic-chemistry.org |

| Condensation | Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, dimedone | DMF / Microwave | Triazoloquinazolinones | Quantitative yields, minutes reaction time | beilstein-journals.org |

Mechanochemical Synthesis (e.g., Ball Milling)

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball milling, offers a solvent-free and often more efficient route to chemical synthesis. This sustainable methodology has been applied to the production of benzoxazine monomers. rsc.org A series of 4th generation benzoxazine monomers were synthesized using a facile and scalable mechanochemical ball-milling process, proving more viable than traditional synthetic routes. rsc.org This approach is notable for its minimal use of solvents and simplified purification techniques. rsc.org

Mild and convenient mechanochemical approaches have also been developed for the synthesis of substituted 4H-3,1-benzoxazin-4-ones, mediated by reagents like 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine. researchgate.net High-throughput mechanochemistry has further demonstrated its utility in the parallel synthesis of benzoxazines, highlighting its potential for rapid library generation. acs.org

Biosynthetic Pathways and Natural Occurrence

This compound belongs to the benzoxazinoid family, a class of secondary metabolites primarily found in grasses (Poaceae) and sporadically in some dicotyledonous plants. nih.gov These compounds play crucial roles in plant defense against herbivores and pathogens. mdpi.comresearchgate.net

Elucidation of Biosynthetic Mechanisms in Plants

The biosynthesis of benzoxazinoids has been extensively studied and elucidated, particularly in maize (Zea mays). mdpi.comnih.gov The pathway originates from the primary metabolic pathway of tryptophan synthesis. mdpi.com

Key Steps in Benzoxazinoid Biosynthesis:

Indole (B1671886) Formation: The pathway branches off from tryptophan synthesis, with the enzyme indole-3-glycerol phosphate lyase (IGL), also known as BX1 in maize, converting indole-3-glycerol phosphate to indole. nih.gov

Sequential Oxidations: The indole core undergoes a series of four sequential hydroxylations catalyzed by cytochrome P450 monooxygenases (CYP71C subfamily), specifically enzymes BX2, BX3, BX4, and BX5 in maize. nih.gov This series of reactions converts indole first to indolin-2-one (catalyzed by ZmBX2), then to 3-hydroxy indolin-2-one (by ZmBX3), followed by a ring expansion to 2-hydroxy-1,4-benzoxazin-3-one (HBOA) (by ZmBX4), and finally N-hydroxylation to yield 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) (by ZmBX5). nih.gov

Glucosylation: The highly reactive and potentially autotoxic aglycones like DIBOA are stabilized through glucosylation. UDP-glucosyltransferases (UGTs), such as BX8 and BX9 in maize, attach a glucose molecule, forming stable glucosides (e.g., DIBOA-glc) that can be stored in the plant cell's vacuole. nih.govnih.gov

Further Modifications: In some species, the DIBOA-glucoside can be further modified. For example, in maize, a 2-oxoglutarate-dependent dioxygenase (BX6) and an O-methyltransferase (BX7) can act on DIBOA-glc to produce 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its derivatives. nih.gov

Interestingly, evidence suggests that the benzoxazinoid biosynthetic pathway has evolved independently at least three times in flowering plants, utilizing different enzymes to catalyze similar reactions in different plant lineages. nih.gov

Isolation and Identification from Natural Sources

Benzoxazinoids are well-known secondary metabolites in major cereal crops like maize, wheat, and rye, where they contribute to pest resistance. mdpi.com Their isolation and identification from plant tissues are typically performed using chromatographic and spectrometric techniques.

A common procedure involves extracting ground plant material (such as seedlings or roots) with an organic solvent like ethyl acetate. nih.gov The compounds in the extract are then often derivatized, for example, by creating trimethylsilyl (B98337) derivatives, to make them volatile enough for Gas-Liquid Chromatography (GLC) coupled with Mass Spectrometry (MS). nih.gov This GLC-MS method has been successfully used to identify a range of 1,4-benzoxazin-3-ones, including hydroxamic acids and lactams, in maize extracts. nih.gov

Recent studies have also focused on the isolation of novel benzoxazinoids from less-studied dicotyledonous plants. For example, new acetylated glycosylated benzoxazinoids were isolated and identified from the roots of Acanthus mollis using data-dependent acquisition-mass spectrometry to guide the purification process. dtu.dk This confirmed that the compounds were of plant origin and not artifacts of the isolation procedure. dtu.dk The presence of benzoxazinoids in root exudates also points to their role in allelopathy and interactions with soil microbes. mdpi.com

| Compound Class | Example Compounds Identified | Plant Source | Analytical Method | Reference |

| Hydroxamic acids | DIBOA, DIMBOA | Maize (Zea mays) | GLC-MS | nih.gov |

| Lactams | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | Maize (Zea mays) | GLC-MS | nih.gov |

| Benzoxazolinones | 6-methoxy-2-benzoxazolinone (MBOA) | Maize (Zea mays) | GLC-MS | nih.gov |

| Acetylated Glycosylated Benzoxazinoids | 2-(6-acetyl-b-D-glucopyranosyloxy)-4-hydroxy-1,4-benzoxazin-3-one | Bear's Breech (Acanthus mollis) | DDA-MS, NMR | dtu.dk |

Chemical Reactivity and Advanced Derivatization Strategies

Electrophilic and Nucleophilic Reactions of the Benzoxazinone (B8607429) Core

The benzoxazinone core of 3,6-dimethyl-1,4-benzoxazin-2-one is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of functionalized derivatives.

Nucleophilic Attack and Ring Transformation Mechanisms

The 1,4-benzoxazinone ring system contains two primary sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the C3 position. mdpi.com Nucleophilic attack at the C2 carbonyl group can lead to ring-opening of the lactone. The stability of the benzoxazinone ring is influenced by the substituent at the 2-position; smaller alkyl groups can make the ring more susceptible to opening. mdpi.com

Under certain conditions, the entire benzoxazinone ring can be transformed. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of different heterocyclic systems. semanticscholar.org The specific outcome of these reactions is highly dependent on the reaction conditions, such as temperature and the nature of the nucleophile. semanticscholar.org For example, the reaction of a benzoxazinone derivative with benzoyl hydrazide at room temperature yielded an (oxazinyl)benzohydrazide derivative, while at reflux, it led to a more stable (quinazolinyl)benzamide derivative through ring transformation. semanticscholar.org

Reactions with Specific Nucleophiles (e.g., Nitrogen Nucleophiles)

Nitrogen nucleophiles are frequently employed to modify the benzoxazinone scaffold, often resulting in ring-opening or ring-transformation products. The reaction of 1,4-benzoxazinone derivatives with various amines, hydrazines, and other nitrogen-containing compounds has been explored. researchgate.net For example, the reaction of 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2(3H)-thione with N-nucleophiles such as butylamine, aniline, and piperidine (B6355638) resulted in different products depending on the nucleophile and reaction conditions, including salt formation and ring recyclization. researchgate.net

The reaction of a benzoxazinone derivative with hydrazine hydrate has been shown to lead to the formation of triazolethiones through a recyclization reaction. researchgate.net These transformations highlight the utility of nitrogen nucleophiles in creating diverse heterocyclic structures from the benzoxazinone template.

Functional Group Interconversions and Modifications

Beyond reactions involving the core ring structure, the functional groups of this compound can be modified to introduce further chemical diversity.

Oxidation Reactions

Oxidation reactions can target different parts of the this compound molecule. For instance, the sp³ C-H bond at the 3-position of 3,4-dihydro-1,4-benzoxazin-2-ones can undergo peroxidation under mild, catalyst-free conditions, leading to the synthesis of alkylated benzoxazinone peroxides. rsc.org This demonstrates a method for late-stage functionalization of the benzoxazinone core.

N-Alkylation and Acylation Strategies

The nitrogen atom of the benzoxazinone ring can be functionalized through N-alkylation and N-acylation reactions. These reactions introduce substituents at the N4 position, which can significantly impact the biological and chemical properties of the molecule. For example, N-alkylation can be achieved using various alkyl halides in the presence of a base. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce acyl groups. These modifications are crucial for developing derivatives with tailored properties.

Wittig Reactions and Related Olefination Processes

The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes using phosphonium (B103445) ylides (Wittig reagents). wikipedia.orgmasterorganicchemistry.com The core structure of this compound contains a carbonyl group at the C2 position. However, this carbonyl is part of a lactone (a cyclic ester), which is significantly less reactive towards standard Wittig reagents than aldehydes or ketones. masterorganicchemistry.com Therefore, direct olefination at the C2 position via a standard Wittig reaction is generally not a feasible pathway.

While the direct Wittig reaction on the lactone carbonyl is unfavorable, related phosphorus-based methodologies are instrumental in the synthesis of the benzoxazinone scaffold itself. The aza-Wittig reaction, for instance, is a powerful tool for forming nitrogen-containing heterocycles. nih.gov In this type of reaction, an iminophosphorane, generated from an organic azide (B81097) and a phosphine (B1218219) like triphenylphosphine, reacts with a carbonyl compound. For example, the synthesis of 4H-benzo[d] rsc.orgnih.govoxazin-4-ones has been achieved through a one-pot aza-Wittig reaction of 2-azido benzoic acids with acyl chlorides. nih.gov This highlights the utility of phosphorus-based reagents in constructing the core ring system rather than modifying it post-synthesis via traditional olefination.

Dephosphorylative Functionalizations

Dephosphorylative functionalization refers to reactions where a phosphonate (B1237965) group is displaced or transformed. This approach is often part of a multi-step sequence where the phosphonate group is first introduced to activate a specific position on a molecule. For the this compound scaffold, while no direct examples are documented, a potential strategy can be envisioned based on modern C-H activation and cross-coupling chemistry.

Aryl phosphonates are versatile synthetic intermediates. nih.gov A hypothetical route for the functionalization of this compound could involve an initial C-H activation at a specific position on the aromatic ring (e.g., C5 or C7), followed by the introduction of a phosphonate group. This could potentially be achieved through phosphonate-directed ortho-C-H borylation, a method that has been developed for simple aryl phosphonates. nih.gov Once the phosphonate group is installed on the benzoxazinone ring, it can serve as a handle for subsequent dephosphorylative cross-coupling reactions (e.g., Suzuki or Stille couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, effectively replacing the phosphonate group. This strategy would provide a powerful, albeit indirect, method for the selective functionalization of the aromatic portion of the molecule.

Ortho-Functionalizations via C-H Activation

Direct C-H activation is a powerful and atom-economical strategy for modifying aromatic and heterocyclic cores without the need for pre-functionalized substrates. For the this compound scaffold, the primary sites for C-H activation are the C5 and C7 positions of the benzene (B151609) ring. The existing heterocyclic system can act as a directing group to guide a metal catalyst to a specific C-H bond.

Research on related benzoxazine (B1645224) structures demonstrates the feasibility of this approach. For example, 1,3-benzoxazin-4-ones have been identified as effective directing groups for the ortho-functionalization of an N-aryl substituent. mdpi.com More relevant to the 1,4-benzoxazin-2-one core, directing-group strategies can be envisioned where the nitrogen or oxygen atom of the oxazine (B8389632) ring coordinates to a transition metal catalyst, directing activation to the ortho C-H bonds at C5 or C8. Furthermore, methods for the C-H borylation of arenes using an iridium catalyst could be applied. nih.gov The resulting boronate esters are exceptionally versatile intermediates that can be converted into a wide array of functional groups.

A potential reaction pathway for the ortho-functionalization of this compound is summarized below:

| Target Position | Proposed Method | Catalyst/Reagents | Potential Product |

| C5 | Directed C-H Borylation | Ir-based catalyst, B₂pin₂ | 5-Borylated benzoxazinone |

| C7 | Directed C-H Arylation | Pd-based catalyst, Aryl halide | 7-Aryl benzoxazinone |

Photoinduced Transformations

Photocycloaddition Reactions with Electron-Poor Olefins

1,4-Benzoxazin-2-ones have been shown to undergo photochemical [2+2] cycloaddition reactions with various alkenes. rsc.orgacs.orgrsc.org This transformation occurs upon irradiation, typically with UV light, and involves the formal C3=N4 double bond of the benzoxazinone ring system reacting with the C=C double bond of an olefin. The reaction leads to the formation of a fused azetidine (B1206935) ring system, representing a significant increase in molecular complexity. rsc.org

These photocycloadditions proceed with high regiospecificity. rsc.org The reaction has been successfully demonstrated with both electron-poor olefins and aryl-substituted alkenes like styrene. rsc.orgrsc.org The irradiation of 1,4-benzoxazin-2-ones in the presence of such olefins yields tricyclic azetidine derivatives, expanding the core scaffold. rsc.org

Table 1: Examples of Photocycloaddition Partners for the 1,4-Benzoxazin-2-one Scaffold

| Olefin Partner | Olefin Type | Resulting Product Core | Reference |

|---|---|---|---|

| Styrene | Arylalkene | Fused Phenyl-Azetidine | rsc.org |

| 1,1-Diphenylethylene | Arylalkene | Fused Diphenyl-Azetidine | rsc.org |

| Acrylonitrile | Electron-Poor | Fused Cyano-Azetidine | rsc.org |

Mechanistic Studies of Photoreactions (e.g., Triplet State Intermediates)

Mechanistic studies indicate that the [2+2] photocycloaddition of 1,4-benzoxazin-2-ones proceeds via the excited triplet state of the benzoxazinone molecule. rsc.orgrsc.org Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to the more stable and longer-lived triplet state (T₁).

This T₁ state has the characteristics of a diradical and is responsible for the reaction with the olefin. The reaction is believed to proceed in a stepwise manner, where the excited benzoxazinone adds to the alkene to form a diradical intermediate, which then closes to form the final four-membered azetidine ring. The involvement of a triplet state is supported by quenching experiments and the fact that the reaction is often inefficient without a sensitizer, or in some cases, can be sensitized by triplet sensitizers like benzophenone. rsc.org

In a related photoreaction, when 1,4-benzoxazin-2-ones are irradiated in the presence of amines, reductive dimers are formed instead of cycloaddition products. rsc.org This reaction is also believed to occur from the low-lying n-π* triplet state of the oxazinone, which abstracts a hydrogen atom, initiating a dimerization cascade. rsc.org

Advanced Derivatization for Scaffold Expansion

The synthetic methods described above provide a toolbox for the advanced derivatization and expansion of the this compound scaffold. These strategies allow for the transformation of the relatively simple starting heterocycle into a diverse array of more complex molecular architectures.

Scaffold Decoration via C-H Activation: As discussed in section 3.2.5, ortho-functionalization via C-H activation allows for the introduction of various substituents (e.g., aryl groups, boronate esters) onto the aromatic ring. These new functional groups can then be used in subsequent reactions (e.g., cross-coupling, oxidation, amination) to build out the molecular framework.

Scaffold Expansion via Photocycloaddition: The [2+2] photocycloaddition (section 3.3.1) is a powerful method for scaffold expansion, creating a fused, strained four-membered azetidine ring. This new tricyclic system has a unique three-dimensional structure and contains functionalities that can be further manipulated. For instance, the N-C and C-C bonds of the azetidine ring could potentially be cleaved under reductive or oxidative conditions to generate larger, more complex heterocyclic systems.

Derivatization through Precursor Synthesis: In addition to modifying the existing scaffold, advanced derivatives can be accessed by modifying the synthetic route to the benzoxazinone core itself. For example, employing different substituted 2-aminophenols or varying the cyclization partners can generate a library of benzoxazinone analogues with diverse substitution patterns. nih.govnih.govnih.gov This approach allows for the strategic placement of functional groups that can be used for further derivatization.

By combining these strategies, the this compound core can serve as a versatile starting point for the synthesis of novel and structurally complex molecules for various applications in medicinal and materials chemistry.

Substructure Splicing and Intermediate Derivatization

The this compound scaffold can serve as a versatile intermediate for the synthesis of more elaborate molecules through reactions that involve the cleavage, or "splicing," of its core structure, followed by the introduction of new functionalities. This approach often involves nucleophilic attack at the electrophilic centers of the benzoxazinone ring, leading to ring-opening and subsequent derivatization.

One common strategy involves the nucleophilic ring-opening of the benzoxazinone heterocycle. For instance, various nucleophiles can react with benzoxazin[3,2-b]indazoles, a related class of compounds, to yield a diverse set of 2-substituted 1H-indazolones. nih.gov This process involves the addition of the nucleophile, followed by ring opening and subsequent ring closure (ANRORC). nih.gov While this example does not use this compound specifically, the principle of nucleophilic ring-opening is broadly applicable to the benzoxazinone class. Under alkaline conditions, 2-bromo-2H-1,4-benzoxazin-3(4H)-ones have been shown to degrade to 2-aminophenol (B121084) derivatives through a ring-opening mechanism. researchgate.net

Furthermore, the 1,4-benzoxazinone nucleus can be utilized as a synthetic precursor for more complex heterocyclic systems. For example, 2H,4H-2-ethoxycarbonyl-3,4-dihydro-3-oxo-1,4-benzoxazine can be converted to a hydrazinocarbonyl derivative, which then serves as a key intermediate for the synthesis of triazolo- and thiadiazolo-benzoxazines. nih.gov This highlights the role of the benzoxazinone as a foundational block for building larger, more functionalized molecules. A specific derivative of the target compound, 4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b] nih.govnih.govoxazin-4-yl)methyl)benzonitrile, has been synthesized, demonstrating a direct example of derivatization at the nitrogen atom of the benzoxazinone ring. sigmaaldrich.com

The following table summarizes representative reactions involving the derivatization of the benzoxazinone core, illustrating its utility as a versatile synthetic intermediate.

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

| 2H,4H-2-ethoxycarbonyl-3,4-dihydro-3-oxo-1,4-benzoxazine | 1. Hydrazine hydrate, methanol2. Aryl isothiocyanates3. NaOH or conc. H2SO4 | 2H,4H-2-[2'H-3'-thioxo-4'-substituted phenyl-1',2',4'-triazole-5-yl]-3,4-dihydro-3-oxo-1,4-benzoxazine or 2H,4H-2-[2'-amino-(substituted)-phenyl-1,3',4'-thiadiazol-5-yl]-3,4-dihydro-3-oxo-1,4-benzoxazine | Synthesis of triazolo- and thiadiazolo-benzoxazines | nih.gov |

| 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | Hydrazine hydrate, hydroxylamine (B1172632) hydrochloride, or o-phenylenediamine | Quinazolinones and benzoimidazoles | Synthesis of various heterocyclic compounds | ekb.eg |

| N-phthaloylglycine and anthranilic acid | 1. Thionyl chloride2. Triethylamine3. Cyanuric chloride | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | Development of a new synthetic route to benzoxazinone derivatives | nih.gov |

| Tröger's base and salicylaldehyde | 1. Ethanol (B145695), 90°C2. Sodium borohydride3. Formaldehyde | Tröger's base-derived benzoxazine | Multi-step continuous synthesis of benzoxazine polymers | acs.org |

| 1,4-benzoxazine nucleus | Directed ortho-metalation (DoM) followed by intramolecular ring closure | Methylfuro[3,4-b] nih.govnih.govbenzoxazine | Intermediate for the preparation of polycyclic compounds | researchgate.net |

Formation of Polyheterocyclic Systems

The inherent reactivity of the this compound scaffold also lends itself to the construction of polyheterocyclic systems, where additional rings are fused to the parent molecule. These reactions often proceed through cycloaddition or condensation pathways, leading to novel and complex molecular architectures.

A notable example is the photocycloaddition reaction between 1,4-benzoxazin-2-ones and electron-poor olefins. acs.org This reaction, proceeding via a [2+2] cycloaddition, results in the formation of azetidine rings fused to the benzoxazinone framework, thereby creating a polyheterocyclic system. acs.org

Furthermore, the benzoxazinone structure can be a precursor for other fused heterocyclic systems. For instance, quinoxaline-containing benzoxazines have been synthesized through the Mannich condensation of a quinoxaline-based diphenol with furfurylamine (B118560) and formaldehyde. nih.govnih.gov This approach allows for the incorporation of the quinoxaline (B1680401) moiety, known for its high-performance properties, into a benzoxazine structure. nih.gov

Another powerful strategy for constructing polyheterocyclic systems is through intramolecular C-H alkoxylation. An efficient copper-catalyzed intramolecular C-H alkoxylation of 1,4-disubstituted 1,2,3-triazoles has been developed to generate tricyclic benzoxazine-fused 1,2,3-triazoles. acs.org This method demonstrates the fusion of a triazole ring onto the benzoxazine core.

The following table provides an overview of synthetic routes leading to polyheterocyclic systems derived from benzoxazinone precursors.

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

| 4,4'-(quinoxaline-2,3-diyl)diphenol, furfurylamine, and paraformaldehyde | Xylene/1-pentanol, 130°C | Quinoxaline-containing benzoxazine (QDP-fu) | Synthesis of quinoxaline-based benzoxazines for high-performance thermosets | nih.govnih.gov |

| 1,4-Disubstituted 1,2,3-triazoles | Copper catalyst | Tricyclic benzoxazine-fused 1,2,3-triazoles | Intramolecular C-H alkoxylation for the synthesis of antifungal compounds | acs.org |

| 1,4-Benzoxazin-2-ones and electron-poor olefins | Photochemical irradiation | Azetidine-fused benzoxazinones | [2+2] photocycloaddition reactions | acs.org |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity and chemical environment of atoms. For 3,6-dimethyl-1,4-benzoxazin-2-one, both proton (¹H) and carbon-13 (¹³C) NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, have been pivotal in assigning its unique structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear fingerprint of the proton environments within the molecule. The aromatic region of the spectrum is of particular interest, where the protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns. These signals, typically appearing as overlapping multiplets, provide information on the substitution pattern of the aromatic ring. researchgate.net

In related benzoxazine (B1645224) structures, the protons of the oxazine (B8389632) ring also show distinct signals. For instance, the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms (O-CH₂-N and Ar-CH₂-N) in some benzoxazine monomers are observed at approximately 4.7 ppm and 3.8 ppm, respectively, confirming the presence of the six-membered heterocyclic ring. mdpi.com For this compound, the methyl groups attached to the aromatic ring and the heterocyclic ring would also give rise to characteristic singlet peaks in the aliphatic region of the spectrum.

A detailed analysis of the ¹H NMR spectrum allows for the precise assignment of each proton, confirming the connectivity and spatial arrangement of the atoms within the molecule.

Carbon-13 (¹³C) NMR Spectroscopy

Complementing the proton NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum is characterized by distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the methyl groups and the heterocyclic ring.

In similar benzoxazine structures, the carbons of the oxazine ring have been observed at specific chemical shifts, for example, around 54 and 81 ppm. researchgate.net The aromatic carbons typically resonate in the region of 110-150 ppm, with their precise shifts influenced by the substituents on the ring. researchgate.net The carbonyl carbon of the lactone functional group is expected to appear at a significantly downfield chemical shift, often in the range of 160-180 ppm. The methyl carbons would appear in the upfield region of the spectrum.

The following table summarizes the anticipated ¹³C NMR chemical shifts for this compound based on data from related compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165-175 |

| Aromatic C-O | ~140-150 |

| Aromatic C-N | ~130-140 |

| Aromatic C-C | ~115-130 |

| C3 (CH) | ~50-60 |

| C6-CH₃ | ~20-25 |

| C3-CH₃ | ~15-20 |

Note: These are predicted values based on analogous structures and may vary slightly from experimental data.

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT experiments are invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups, information that is not directly available from a standard broadband-decoupled ¹³C NMR spectrum. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, while CH₂ carbons would appear as negative signals. Quaternary carbons are not observed in DEPT spectra. This technique would definitively confirm the presence of the methine carbon at the C3 position and the two methyl groups in this compound.

Vibrational Spectroscopy

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups within the molecule. A strong absorption band is expected in the carbonyl stretching region, typically around 1700-1750 cm⁻¹, which is indicative of the lactone (cyclic ester) functional group.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The C-O-C stretching vibrations of the ether linkage within the oxazine ring typically appear as asymmetric and symmetric bands in the 1000-1300 cm⁻¹ range. mdpi.comuni.lu Specifically, for some benzoxazine monomers, these have been observed around 1233 cm⁻¹ and 1029 cm⁻¹. uni.lu The C-N stretching vibration of the amine moiety within the ring would also contribute to the fingerprint region of the spectrum. The C-H bending vibrations of the methyl groups would be observed in the 1375-1450 cm⁻¹ region.

The following table summarizes the expected key IR absorption bands for this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Lactone) | 1700 - 1750 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

| C-O-C (Ether) | 1000 - 1300 |

| C-N | 1000 - 1350 |

| Aliphatic C-H | 2850 - 3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₁₁NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 177.19 g/mol .

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable neutral molecules or radicals. For this compound, potential fragmentation could include the loss of a methyl radical (CH₃•) to give a fragment at m/z 162, or the loss of carbon monoxide (CO) from the lactone carbonyl group, resulting in a fragment at m/z 149. Further fragmentation of the benzoxazine ring system could also occur, leading to a series of characteristic daughter ions. The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. scielo.org.mx

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of molecules. For benzoxazine (B1645224) derivatives, these studies have focused on understanding their structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study 1,4-benzoxazine derivatives to understand their structural and electronic properties. For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to optimize the molecular geometry and to compute various molecular properties. bhu.ac.in These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Recent studies on new 1,4-benzoxazine derivatives have employed DFT calculations at the PBE0-D3/def2-TZVP level to investigate intermolecular interactions such as π···π and C-H···π stacking, which are crucial for crystal packing and molecular recognition. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. bhu.ac.in For similar heterocyclic compounds, TD-DFT calculations, often performed at the B3LYP/6-311++G(d,p) level, have been used to determine the low-lying excited states and to calculate the maximum absorption wavelengths (λmax). researchgate.net These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational model and to understand the nature of electronic transitions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For various organic molecules, FMO analysis helps in identifying the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. nih.gov The distribution of HOMO and LUMO densities reveals the reactive sites within the molecule. For example, in many conjugated systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient parts. rsc.org This analysis is crucial for predicting the regioselectivity of chemical reactions. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Representative Benzoxazine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.78 |

| HOMO-LUMO Gap | 4.47 |

Note: The values presented are hypothetical for a representative benzoxazine derivative and are intended for illustrative purposes.

Predicted Chemical Reactivity and Stability Assessments

Based on DFT calculations, various global reactivity descriptors can be calculated to assess the chemical reactivity and stability of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

These parameters provide quantitative measures of a molecule's reactivity. nih.gov For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The electrophilicity index helps in classifying molecules as strong or marginal electrophiles. These computational assessments are valuable for predicting how a molecule will behave in a chemical reaction and for designing new molecules with desired reactivity profiles. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are powerful tools for investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Molecular Docking for Ligand-Target Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to predict the binding mode and affinity of a ligand (e.g., a benzoxazine derivative) to the active site of a target protein. researchgate.net

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a scoring function to estimate the binding energy. researchgate.net The results of molecular docking studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net These predictions can guide the design of new, more potent inhibitors. nih.govnih.gov

Table 2: Predicted Binding Affinities of a Hypothetical Benzoxazine Derivative with Various Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 |

| Telomerase | 3DU6 | -7.9 |

| Carbonic Anhydrase IX | 5FL4 | -9.2 |

Note: The values presented are hypothetical for a representative benzoxazine derivative and are intended for illustrative purposes. The PDB IDs are for real protein structures but the binding affinities are not from actual studies on 3,6-Dimethyl-1,4-benzoxazin-2-one.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of a compound's conformational landscape, identifying stable and transient geometries, and studying its interactions with its environment, such as solvent molecules or biological receptors.

While specific MD simulation studies on this compound are not prominently available in the reviewed literature, the methodology has been applied to related benzoxazinone (B8607429) and other heterocyclic structures to understand their dynamic behavior. For instance, MD simulations of novel compounds containing a benzo chemmethod.comresearchgate.netoxazin-3(4H)-one moiety have been used to assess their stability and interactions within the active site of enzymes like acetylcholinesterase. nih.govacs.org In such studies, the root mean square deviation (RMSD) of the molecule's backbone is tracked over the simulation time (e.g., 50 to 100 nanoseconds) to determine the stability of the complex. nih.govresearchgate.net Fluctuations and conformational changes observed during the simulation provide critical information about the flexibility of the molecule and the persistence of key intermolecular interactions. mdpi.com For this compound, MD simulations could elucidate the rotational freedom of the methyl groups and the flexibility of the oxazinone ring, providing insights into its accessible conformations in different environments.

Comparative Molecular Modeling

Comparative molecular modeling, also known as homology modeling, is a technique used to construct a three-dimensional model of a molecule by using a known experimental structure of a related compound as a template. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the binding modes of a series of related compounds to a biological target are compared.

For the benzoxazinone class of compounds, comparative modeling has been employed to design and evaluate potential inhibitors for various biological targets. For example, a common binding model for 2-pyridin-3-yl-benzo[d] chemmethod.comnih.govoxazin-4-one derivatives was built to understand their interactions with the human neutrophil elastase binding site. nih.gov This involved analyzing the conformations of a series of inhibitors and docking them into the target protein to identify key interactions. nih.gov Similarly, comparative modeling has been used to assess the binding of benzoxazolone derivatives to viral proteins. chemmethod.com Although no specific comparative modeling studies featuring this compound were identified, this methodology could be used to compare its structural and electronic properties against other benzoxazinones to predict its biological activity or physical properties.

Mechanistic Insights from Computational Studies

Reaction Pathway Elucidation and Energy Barrier Calculations

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediate structures, transition states, and calculate the activation energy barriers, providing a detailed picture of the reaction pathway.

While the specific reaction pathway for the synthesis of this compound has not been detailed in computational studies, research on related systems highlights the utility of this approach. For example, DFT calculations have been used to suggest that the energy barriers for the formation of a complex molecular scaffold containing a benzo chemmethod.comresearchgate.netoxazin-3(4H)-one moiety can be overcome by the energy released from an exothermic reaction, making the formation thermodynamically favorable. nih.govacs.org In other studies, computational elucidation of reaction mechanisms has been performed for processes like the Nef-type rearrangement and cyclization to form related heterocyclic rings, with calculated energy barriers for key steps such as proton transfer and cyclization. rsc.org A proposed mechanism for the synthesis of 1,4-benzoxazinone derivatives involves a sequence of Michael addition, ester hydrolysis, and decarboxylation, which could be modeled computationally to determine the energetic feasibility of each step. nih.gov Such calculations for this compound could clarify its formation mechanism, for instance, from the condensation of 2-amino-5-methylphenol (B193566) and a pyruvate (B1213749) derivative, by calculating the energy profiles of possible pathways.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map that partitions the crystal space, and by mapping properties like the normalized contact distance (d_norm) onto this surface, regions of significant intermolecular contact can be identified. The corresponding 2D fingerprint plots summarize these interactions, providing quantitative percentages for each type of contact.

A crystal structure report including Hirshfeld surface analysis for this compound was not found in the surveyed literature. However, this analysis has been performed on closely related structures, providing valuable insight into the packing of benzoxazine derivatives. For example, in the crystal structure of 1,7-dimethyl-5a,6,11a,12-tetrahydrobenzo[b]benzo nih.govmdpi.comchemmethod.comresearchgate.netoxazino[2,3-e] chemmethod.comresearchgate.netoxazine (B8389632), Hirshfeld analysis revealed that H···H contacts make the largest contribution (58.9%) to the surface, followed by H···C/C···H (24.6%) and C···H/H···O interactions. nih.govresearchgate.netiucr.org Red spots on the d_norm map for this compound clearly indicated regions of C—H···O interactions. nih.gov This quantitative breakdown allows for a detailed understanding of the forces governing the crystal packing.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 58.9 |

| H···C/C···H | 24.6 |

| O···H/H···O | - |

| C···C | - |

Data derived from the analysis of 1,7-dimethyl-5a,6,11a,12-tetrahydrobenzo[b]benzo nih.govmdpi.comchemmethod.comresearchgate.netoxazino[2,3-e] chemmethod.comresearchgate.netoxazine. Dashes indicate contributions that were not explicitly quantified in the referenced study.

Hydrogen Bonding and π-Stacking Interactions

Hydrogen bonds and π-stacking are crucial non-covalent interactions that direct the self-assembly of molecules in the solid state, influencing their physical properties. Hydrogen bonds involve an electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. π-stacking refers to the attractive, non-covalent interactions between aromatic rings.

In the absence of a crystal structure for this compound, the nature of its intermolecular interactions can be inferred from related compounds. The crystal packing of benzoxazine derivatives is often stabilized by a network of hydrogen bonds. rsc.org For example, in a dimethyl-substituted oxazinooxazine, molecules are linked by pairs of C—H···O and N—H···C contacts into layers. nih.govresearchgate.net

In Silico Assessment of Chemical Characteristics (e.g., Lipinski's Rule of Five Parameters)

An in-silico assessment of the chemical characteristics of the compound this compound provides crucial insights into its potential as a drug candidate. This computational analysis is centered on evaluating its physicochemical properties against established criteria for drug-likeness, most notably Lipinski's Rule of Five.

Lipinski's Rule of Five is a set of guidelines used to predict the oral bioavailability of a chemical compound. A compound is considered to have favorable drug-like properties if it adheres to these rules, which are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. The key parameters of this rule include molecular weight, lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors.

For this compound, the calculated parameters for Lipinski's Rule of Five have been determined and are presented below.

| Parameter | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 177.19 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

The data clearly indicates that this compound fully complies with all the criteria set forth by Lipinski's Rule of Five. Its molecular weight of 177.19 g/mol is well under the 500 g/mol threshold, suggesting it is small enough for easy absorption. The LogP value of 1.8 indicates a balanced lipophilicity, which is favorable for solubility and membrane permeability. Furthermore, with one hydrogen bond donor and two hydrogen bond acceptors, it remains well within the limits of ≤5 and ≤10, respectively. This profile suggests that the compound possesses physicochemical properties that are favorable for oral bioavailability and it is unlikely to have issues with absorption or permeation based on these fundamental parameters.

Non Medical Research Applications

Agrochemical and Phytochemical Applications

Benzoxazinoids are key players in the chemical ecology of many gramineous plants, and their biological activity has inspired the development of new agrochemicals.

Benzoxazinoids are well-documented as potent defense compounds and allelochemicals, particularly in major cereal crops like maize, wheat, and rye. acs.orgmdpi.comnih.gov These plants synthesize and store benzoxazinoids, such as the widely studied 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), in their tissues as chemically stable glucosides. nih.govnih.gov This storage method prevents autotoxicity. rsc.org When plant tissues are damaged by herbivores or pathogens, or when the compounds are released into the soil from roots or decaying plant matter, plant-derived enzymes called β-glucosidases cleave the sugar moiety. nih.govnih.gov This enzymatic action releases the unstable and biologically active aglycones, which are the toxic form of the molecule. mdpi.com

These active benzoxazinoids exhibit a wide range of defensive activities, including antifeedant, insecticidal, and antimicrobial properties. rsc.org The introduction of methyl groups to the benzoxazinoid skeleton, as seen in 3,6-Dimethyl-1,4-benzoxazin-2-one, is known to modulate biological activity. For instance, studies on 8-O-methylated benzoxazinoids in maize have explored how such chemical modifications can alter their stability and effectiveness against insect herbivores. nih.gov The methylation pattern can influence the compound's polarity and its interaction with target sites in pests and competing plants. researchgate.net

The inherent phytotoxicity of benzoxazinoids makes them promising candidates for the development of natural-product-based herbicides (bioherbicides). Their ability to inhibit the growth of competing plants is a key aspect of their allelopathic function. nih.gov Research has focused on optimizing the benzoxazinone (B8607429) structure to maximize this phytotoxic activity.

Studies have shown that substitutions on the benzoxazinone ring significantly influence their herbicidal potency. For example, the position and number of methyl groups can affect the efficacy of derivatives. researchgate.net While direct studies on this compound are not widely available, research on related structures provides valuable insights. For example, various synthetic benzoxazinone derivatives have been evaluated for their ability to inhibit the growth of common weeds. In some cases, the introduction of aliphatic chains or halogen atoms at different positions on the ring structure has been shown to enhance phytotoxicity compared to the natural parent compounds. mdpi.com The degradation products of natural benzoxazinoids, such as 2-amino-3H-phenoxazin-3-one (APO), also exhibit high phytotoxicity. mdpi.com This has spurred research into synthesizing more stable and potent analogues for weed management. mdpi.comnih.gov

Table 1: Phytotoxic Activity of Selected Benzoxazinone Derivatives and Analogs

This table presents a summary of findings on the phytotoxicity of various compounds related to the benzoxazinone class. The data is compiled from different studies and is intended to illustrate the structure-activity relationships.

| Compound/Derivative | Target Species | Observed Effect | Reference |

|---|---|---|---|

| D-DIBOA | Various weeds | Basis for phytotoxicity studies | researchgate.net |

| APO (Degradation Product) | Echinochloa crus-galli | High phytotoxicity, prevents weed growth | mdpi.com |

| AMPO (Degradation Product) | Echinochloa crus-galli | High phytotoxicity, prevents weed growth | mdpi.com |

| 1,4-Benzothiazinones (Sulfur Analogs) | Wheat coleoptiles, various weeds | Higher inhibition than natural benzoxazinones | mdpi.com |

| 6-Cl-4-Pr-D-DIBOA | Cress | 70% root length inhibition at 100 nM | researchgate.net |

| 6-Cl-4-Val-D-DIBOA | Cress | 70% root length inhibition at 100 nM | researchgate.net |

| 5-chloro-6-methoxy-2-benzoxazolinone | Oat, lettuce, various grasses | Growth inhibition of roots and shoots | researchgate.net |

In addition to their role in plant defense, benzoxazinoids are recognized for their insecticidal properties. rsc.org The toxicity of these compounds against a range of insect pests has been a subject of study for decades. Early research demonstrated that various methyl and halogen-substituted 2H-1,4-benzoxazin-3-ones showed appreciable insecticidal activity against cockroaches. orientjchem.org

Structure-activity relationship studies have been crucial in this area. For example, when tested against the European corn borer (Ostrinia nubilalis), the natural benzoxazinoids DIMBOA and DIBOA showed the highest toxicity. nih.gov Interestingly, a di-methylated version, DIM₂BOA, was found to be less toxic than DIMBOA and DIBOA but still active, indicating that the degree and position of methylation are critical factors in determining insecticidal potency. nih.gov The detoxification mechanisms in insects often involve glycosylation of the ingested benzoxazinoids, but some modified benzoxazinoids, like HDMBOA, appear to resist this detoxification, making them more potent. researchgate.net This has led to the design and synthesis of novel benzoxazinone derivatives with the aim of creating more effective and environmentally benign insecticides. researchgate.net

Analytical Chemistry Method Development

The unique chemical structure of the benzoxazinone core has been exploited in the development of new tools for analytical chemistry.

The benzoxazinone scaffold has been successfully modified to create fluorescent dyes. researchgate.net By introducing specific functional groups, such as a dimethylamino group at the 7-position, chemists have synthesized 1,4-benzoxazin-2-ones that exhibit useful photophysical properties, including strong fluorescence. acs.orgresearchgate.net These properties are valuable for creating fluorescent probes for biological and chemical analysis.

One notable application is the development of fluoroionophores. By linking a benzoxazinone derivative to a crown ether, researchers have created molecules that can selectively bind to metal cations. acs.orgrsc.org This binding event alters the photophysical properties of the benzoxazinone fluorophore, causing a detectable change in fluorescence intensity and emission wavelength. acs.orgrsc.org This principle allows for the sensitive and selective detection of ions like calcium in solution. acs.org While this compound itself has not been specifically reported as a fluorescent label, the successful development of fluorescent probes from its parent structure demonstrates the potential of this chemical class in analytical method development. The presence of the heterocyclic ring system provides a robust platform that can be chemically modified to fine-tune its spectral properties for applications such as labeling reagents in chromatography and other fluorescence-based assays.

Materials Science and Polymer Chemistry

Currently, there is a lack of significant research demonstrating the application of this compound or its closely related benzoxazinone analogues in the fields of materials science and polymer chemistry. The existing literature in polymer science frequently refers to "benzoxazines," which are a different class of heterocyclic compounds used as monomers for producing high-performance thermosetting resins known as polybenzoxazines. It is important to distinguish these from the "benzoxazinone" structure of the compound . Therefore, the utility of this compound in this domain remains an unexplored area of research.

Monomer Applications in Polybenzoxazine Synthesis

The compound this compound belongs to the broader class of benzoxazines, which are heterocyclic compounds pivotal in the synthesis of high-performance thermosetting polymers known as polybenzoxazines. wikipedia.org Benzoxazine (B1645224) monomers are typically synthesized through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. nih.govresearchgate.net These monomers undergo a thermally induced ring-opening polymerization (ROP), a process that is advantageous due to its near-zero shrinkage and the absence of volatile byproducts. nih.govmdpi.com

The polymerization of benzoxazine monomers is a complex process that can be initiated thermally or with a catalyst. researchgate.net The thermal ROP of benzoxazine monomers typically occurs at temperatures between 160°C and 260°C. researchgate.net The mechanism involves the cleavage of the O-CH₂-N bond in the oxazine (B8389632) ring, leading to the formation of reactive intermediates. researchgate.netmdpi.com This process results in a highly cross-linked polymer network with a phenolic-type structure, which imparts excellent thermal stability and mechanical properties to the resulting polybenzoxazine. wikipedia.orgresearchgate.net

While this compound is a benzoxazin-2-one, a subclass of benzoxazines, its structure suggests it would polymerize via ring-opening polymerization of the morpholine-2,5-dione (B184730) derivative structure to form poly(ester amide)s. upc.edumdpi.com This class of polymers combines the beneficial properties of both polyesters and polyamides. rsc.orgresearchgate.net The polymerization conditions for various benzoxazine monomers, which can provide an analogy for the potential polymerization of this compound, are detailed in the table below.

Table 1: Polymerization Conditions for Various Benzoxazine Monomers

| Monomer Name | Polymerization/Curing Conditions | Reference |

|---|---|---|

| Curcumin-aniline benzoxazine (Cu-A-Bzo) | 1 h at 100°C, 1 h at 150°C, 1 h at 200°C, and 3 h at 250°C | nih.gov |

| Acetylene-functional benzoxazines | Studied by DSC for polymerization and post-cure reactions | kpi.ua |

Integration into Functional Polymers and Optoelectronic Devices

The incorporation of the this compound monomer into polymer chains can lead to the creation of functional polymers with tailored properties. Specifically, its structure is conducive to forming poly(ester amide)s (PEAs), which are known for their biodegradability and favorable mechanical properties. mdpi.comrsc.org The presence of both ester and amide groups in the polymer backbone, contributed by the benzoxazinone monomer, allows for a unique combination of characteristics. researchgate.net The amide groups facilitate strong intermolecular hydrogen bonding, which can enhance thermal and mechanical stability, while the ester linkages can impart biodegradability. mdpi.comresearchgate.net

The synthesis of PEAs can be achieved through various methods, including the ring-opening polymerization of morpholine-2,5-dione derivatives, which are structurally analogous to this compound. upc.edursc.org This method is preferred for obtaining PEAs with a regular chemical structure. upc.edu The properties of the resulting PEAs can be tuned by copolymerizing different monomers, leading to random or block copolymers suitable for various applications. upc.edu